2-Hydroxycarbamazepine

Drug Metabolism Cytochrome P450 In Vitro Pharmacokinetics

2-Hydroxycarbamazepine (2-OHCBZ), CAS 68011-66-5, is a minor but pharmacologically relevant metabolite of the antiepileptic drug carbamazepine (CBZ). Formed via ring hydroxylation, it is one of several metabolites that contribute to the complex pharmacokinetic and pharmacodynamic profile of CBZ.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 68011-66-5
Cat. No. B022019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxycarbamazepine
CAS68011-66-5
Synonyms2-Hydroxy-5H-dibenz[b,f]azepine-5-carboxamide; 
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(N2C(=O)N)C=CC(=C3)O
InChIInChI=1S/C15H12N2O2/c16-15(19)17-13-4-2-1-3-10(13)5-6-11-9-12(18)7-8-14(11)17/h1-9,18H,(H2,16,19)
InChIKeyVPZIYMMSJFWLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxycarbamazepine (CAS 68011-66-5): A Critical Carbamazepine Metabolite for Pharmacokinetic and Toxicology Studies


2-Hydroxycarbamazepine (2-OHCBZ), CAS 68011-66-5, is a minor but pharmacologically relevant metabolite of the antiepileptic drug carbamazepine (CBZ) [1]. Formed via ring hydroxylation, it is one of several metabolites that contribute to the complex pharmacokinetic and pharmacodynamic profile of CBZ [2]. Its primary mechanism of action, like the parent drug, is believed to be the use-dependent blockade of voltage-gated sodium channels [1]. For researchers in drug metabolism, toxicology, and environmental science, 2-OHCBZ is an essential analytical reference standard and research tool for tracking metabolic pathways and assessing environmental impact [3].

Why 2-Hydroxycarbamazepine Cannot Be Substituted with Other Carbamazepine Metabolites


Substituting 2-Hydroxycarbamazepine with its close structural isomer, 3-Hydroxycarbamazepine, or the major metabolite carbamazepine-10,11-epoxide is not scientifically valid. These metabolites have distinct physicochemical properties and are formed via different enzymatic pathways with unique kinetics [1]. For instance, their different pKa values enable separation via electrophoretic methods, underscoring their distinct chemical behaviors [2]. Furthermore, the formation of 2-OHCBZ is catalyzed by a broad panel of cytochrome P450 enzymes, in contrast to the more specific CYP3A4/CYP2B6-driven formation of 3-OHCBZ [1]. Using an incorrect metabolite reference standard will compromise the accuracy and reproducibility of quantitative analytical methods (e.g., LC-MS/MS) in pharmacokinetic, environmental, and toxicological research.

Quantitative Differentiation: 2-Hydroxycarbamazepine vs. Its Closest Analogs


Differential P450-Mediated Formation Rates vs. 3-Hydroxycarbamazepine in Human Liver Microsomes

In human liver microsomes (HLMs), the formation rate of 3-hydroxycarbamazepine (3-OHCBZ) is more than 25 times greater than that of 2-hydroxycarbamazepine (2-OHCBZ) [1]. This significant kinetic difference is underpinned by distinct Michaelis-Menten parameters, with 3-OHCBZ formation exhibiting a substantially higher apparent Vmax and a lower apparent Km compared to 2-OHCBZ [1].

Drug Metabolism Cytochrome P450 In Vitro Pharmacokinetics

Unique P450 Enzyme Profile for Formation vs. 3-Hydroxycarbamazepine

The formation of 2-OHCBZ is catalyzed by a broader range of cytochrome P450 enzymes compared to its isomer. While the formation of 3-OHCBZ is primarily attributed to CYP2B6 and CYP3A4, the formation of 2-OHCBZ involves significant contributions from at least five P450s: CYP2E1, CYP1A2, CYP2A6, CYP2B6, and CYP3A4 [1].

Enzymology Drug-Drug Interactions Pharmacogenomics

Distinct pKa and Electrophoretic Mobility vs. 3-Hydroxycarbamazepine

2-Hydroxycarbamazepine and 3-hydroxycarbamazepine exhibit a measurable difference in acidity, with a pKa difference of 0.3-0.4 pH units [1]. This subtle but critical difference allows for their baseline separation and unambiguous identification using capillary zone electrophoresis, as their electrophoretic mobility is directly linked to their distinct pKa values [1].

Analytical Chemistry Capillary Electrophoresis Physicochemical Properties

Best Research and Industrial Application Scenarios for 2-Hydroxycarbamazepine


Analytical Reference Standard for Validated LC-MS/MS Methods

2-Hydroxycarbamazepine is an essential reference standard for the development and validation of robust LC-MS/MS methods used to simultaneously quantify carbamazepine and its metabolites in complex matrices. Validated methods demonstrate that 2-OHCBZ can be reliably quantified in human plasma and environmental water samples with high precision and accuracy, often with detection limits in the low pg to µg/L range [1][2]. Using an authentic reference standard ensures the correct identification of this specific minor metabolite, which is crucial for generating accurate pharmacokinetic profiles or environmental fate data.

In Vitro Drug Metabolism and Drug-Drug Interaction (DDI) Studies

Given its formation by a unique and broad panel of P450 enzymes (CYP1A2, 2A6, 2B6, 2E1, 3A4), 2-OHCBZ serves as a specialized probe for investigating the functional activity of these enzymes in in vitro systems [1]. Researchers can monitor the specific formation rate of 2-OHCBZ in human liver microsomes or hepatocytes to study the effects of genetic polymorphisms or to assess the inhibitory/inductive potential of new chemical entities on this minor metabolic pathway. Its formation rate being >25 times lower than 3-OHCBZ makes it a sensitive marker for changes in the activity of these minor pathways [1].

Environmental Monitoring of Pharmaceutical Contaminants

Carbamazepine is a persistent pharmaceutical contaminant in wastewater and surface water. 2-Hydroxycarbamazepine is one of its detectable metabolites in these environments [2]. Monitoring for 2-OHCBZ alongside the parent drug and major metabolites provides a more complete picture of the environmental fate and transformation of carbamazepine. The analytical methods developed for this purpose are capable of detecting and quantifying 2-OHCBZ in sewage influent and effluent, allowing researchers to track its removal efficiency during water treatment processes [2].

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